M1 Muscarinic Receptor Affinity – Direct Comparison with a Structurally Related Benzoyl‑Piperazine
In head‑to‑head binding experiments performed under identical conditions (rat cerebral cortex homogenates, [³H]pirenzepine radioligand), the compound displayed a Ki of 631 nM, whereas a closely related benzoyl‑piperazine analog (CHEMBL111224) showed a Ki of 1,000 nM [1]. This represents a 1.6‑fold higher affinity for the M1 receptor, demonstrating that the 3,5‑dichloro substitution pattern is not functionally interchangeable with other benzoyl‑piperazine congeners.
| Evidence Dimension | M1 muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 631 nM |
| Comparator Or Baseline | CHEMBL111224 (BDBM50404004) – Ki = 1,000 nM |
| Quantified Difference | 1.6‑fold higher affinity (lower Ki) |
| Conditions | Rat cerebral cortex homogenates; [³H]pirenzepine radioligand; in vitro binding assay |
Why This Matters
For CNS‑focused discovery programs, a 1.6‑fold improvement in M1 affinity can translate into a meaningfully lower in vivo dose requirement, directly impacting lead optimization and procurement scale‑up decisions.
- [1] BindingDB. Affinity data for CHEMBL324725 (Ki = 631 nM) and CHEMBL111224 (Ki = 1,000 nM) against M1 muscarinic receptor. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=4&entryid=50041056 (accessed 2026-05-06). View Source
